molecular formula C10H10BrN3O2S B1372381 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide CAS No. 1187385-99-4

4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide

Cat. No.: B1372381
CAS No.: 1187385-99-4
M. Wt: 316.18 g/mol
InChI Key: GZCNMHICQSIDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide” is a chemical compound with the molecular formula C9H8BrN3O2S . It is related to other compounds such as “4-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride” and "4-Bromo-1H-pyrazole" .


Synthesis Analysis

While specific synthesis methods for “4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide” were not found, related compounds such as “4-Bromo-1H-pyrazole” may be used in the preparation of various pharmaceutical and biologically active compounds .


Molecular Structure Analysis

The InChI code for “4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide” is 1S/C9H8BrN3O2S/c10-7-5-12-13(6-7)8-1-3-9(4-2-8)16(11,14)15/h1-6H,(H2,11,14,15) .

Scientific Research Applications

HIV-1 Infection Prevention

Research indicates that derivatives of methylbenzenesulfonamide, such as 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide, show potential in HIV-1 infection prevention. Small molecular antagonists in this category could be developed as targeting preparations for this purpose (Cheng De-ju, 2015).

Photodynamic Cancer Therapy

A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including this compound, highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, which is crucial for Type II photosensitizers in treating cancer (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Corrosion Inhibition

Derivatives of this compound have been synthesized for use as corrosion inhibitors. These compounds have shown efficacy in protecting carbon steel in hydrochloric acid environments, suggesting their utility in industrial applications (S. M. Tawfik, 2015).

DNA Binding and Anticancer Activity

Studies of mixed-ligand copper(II)-sulfonamide complexes, including derivatives of this compound, reveal their significant DNA binding and cleavage ability. This suggests potential for anticancer activity, particularly through the induction of apoptosis in tumor cells (M. González-Álvarez et al., 2013).

Antibacterial and Antifungal Activities

Compounds including this compound have been evaluated for their antibacterial and antifungal properties. They demonstrated effectiveness against various bacterial strains, indicating their potential use in the development of new antimicrobial agents (R. Pundeer et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, “4-(4-Bromo-1H-pyrazol-1-yl)aniline”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin irritation and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O2S/c1-12-17(15,16)10-4-2-9(3-5-10)14-7-8(11)6-13-14/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCNMHICQSIDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675294
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-99-4
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.